molecular formula C12H10O3 B1623607 3-(3-Hydroxyphenoxy)phenol CAS No. 7034-31-3

3-(3-Hydroxyphenoxy)phenol

Cat. No. B1623607
CAS RN: 7034-31-3
M. Wt: 202.21 g/mol
InChI Key: QILYKAQMEQJUPJ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenoxy)phenol is a useful research chemical with the molecular formula C12H10O3 and a molecular weight of 202.2 . It has a complexity of 175 and a covalently-bonded unit count of 1 . The compound is canonicalized and has a topological polar surface area of 49.7Ų .


Synthesis Analysis

The synthesis of phenolic compounds like 3-(3-Hydroxyphenoxy)phenol often involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves a four-step process for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . This process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .


Molecular Structure Analysis

The molecular structure of 3-(3-Hydroxyphenoxy)phenol can be represented by the canonical SMILES: C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O . The InChI representation is InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H .


Chemical Reactions Analysis

Phenols, including 3-(3-Hydroxyphenoxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon . Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .


Physical And Chemical Properties Analysis

Phenolic compounds, including 3-(3-Hydroxyphenoxy)phenol, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Safety and Hazards

While specific safety and hazard information for 3-(3-Hydroxyphenoxy)phenol is not available, phenolic compounds can cause skin irritation, serious eye irritation, and may be harmful or toxic if swallowed . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .

Future Directions

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for the preparation of complex phenolic compounds with functional groups that impart specific properties .

properties

IUPAC Name

3-(3-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILYKAQMEQJUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433393
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxyphenoxy)phenol

CAS RN

7034-31-3
Record name Phenol, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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